molecular formula C9H6N2O4S B12917379 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid CAS No. 90146-79-5

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

Cat. No.: B12917379
CAS No.: 90146-79-5
M. Wt: 238.22 g/mol
InChI Key: OVQRXMYJRLXFEJ-UHFFFAOYSA-N
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Description

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is a multifunctional heterocyclic building block designed for advanced pharmaceutical and chemical research. This compound features a carboxylic acid group at the 2-position, a sulfanyl (thiol) group at the 3-position, and a nitro group at the 4-position of the indole scaffold, creating a versatile platform for synthetic elaboration . The indole-2-carboxylic acid core is a privileged structure in medicinal chemistry, extensively utilized in the development of potent inhibitors for protein-protein interactions . For instance, derivatives of indole-2-carboxylic acid have been identified as high-affinity binders of myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein, making them valuable tools in oncology research and cancer therapeutic development . Furthermore, substituted indoles have shown significant research value in anti-infective discovery, exemplified by optimization programs targeting neglected diseases such as Chagas disease . Key Research Applications: • Medicinal Chemistry: Serves as a critical intermediate for the synthesis of complex molecules targeting various disease pathways. The structure is amenable to derivatization via its carboxylic acid, nitro, and sulfanyl functional groups . • Chemical Biology: Can be used as a scaffold for developing chemical probes to study biological systems and protein functions. • Materials Science: Acts as a precursor for the synthesis of specialized polymers and organic materials. NOTE: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please handle with care in a appropriately controlled laboratory environment.

Properties

CAS No.

90146-79-5

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4S/c12-9(13)7-8(16)6-4(10-7)2-1-3-5(6)11(14)15/h1-3,10,16H,(H,12,13)

InChI Key

OVQRXMYJRLXFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(N2)C(=O)O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-4-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-mercaptoindole followed by carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Halogenated indoles or other substituted derivatives.

Scientific Research Applications

Antitumor Activity

Recent research has highlighted the antitumor properties of derivatives related to indole-2-carboxylic acids, including 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid. A study focused on the design and synthesis of novel indole derivatives demonstrated their ability to inhibit the 14-3-3η protein, which is implicated in various cancers, particularly liver cancer. The compound C11, a derivative of indole-2-carboxylic acid, showed strong inhibitory effects against several liver cancer cell lines, including Bel-7402 and Hep G2. It also exhibited safety profiles against hERG channels and moderate pharmacokinetic properties in liver microsomes, indicating its potential as a therapeutic agent for hepatocellular carcinoma .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects. Research into similar indole derivatives has shown their capability to modulate T helper cells, thereby influencing interleukin-4 gene expression. This modulation can be crucial for treating autoimmune diseases and inflammatory conditions. The ability to control cytokine production through such compounds opens avenues for developing therapies targeting immune responses .

Synthesis of Novel Derivatives

The synthesis of 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid and its derivatives has been a focal point in medicinal chemistry. These derivatives can be tailored to enhance specific biological activities or reduce toxicity. For instance, structural modifications can lead to increased affinity for biological targets or improved solubility, making them more effective as pharmaceutical agents .

Potential in Cosmetic Formulations

The incorporation of indole derivatives in cosmetic formulations is gaining attention due to their antioxidant properties. Research indicates that compounds like 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid could be beneficial in skincare products aimed at reducing oxidative stress and improving skin health. The ability to scavenge free radicals makes these compounds attractive for cosmetic applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibits 14-3-3η protein; effective against liver cancer cell lines
Immunomodulatory EffectsModulates T helper cells; influences interleukin production
Synthesis of DerivativesTailored modifications for enhanced efficacy and reduced toxicity
Cosmetic FormulationsPotential antioxidant properties for skincare applications

Case Studies

Case Study 1: Antitumor Efficacy
A series of compounds derived from indole-2-carboxylic acid were tested for their antitumor effects against liver cancer cell lines. Compound C11 was identified as a lead candidate due to its significant inhibitory activity and favorable safety profile.

Case Study 2: Immunomodulation
Research on amino-indole carboxylic acids revealed their capacity to inhibit interleukin-4 expression in T helper cells, suggesting their potential use in therapies for allergic conditions and autoimmune diseases.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It can interact with enzymes and proteins, altering their activity.

    Pathways Involved: The nitro group can participate in redox reactions, while the mercapto group can form covalent bonds with thiol-containing biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Nitro-Substituted Indole Carboxylic Acids

Compounds with nitro groups on the indole ring and carboxylic acid substituents are critical for their electronic and reactive properties. Key examples include:

Compound Name CAS RN Nitro Position Carboxylic Acid Position Molecular Weight Melting Point (°C) Similarity Score
7-Nitro-1H-indole-2-carboxylic acid 6960-45-8 7 2 222.15 Not reported 0.83
5-Nitro-1H-indole-2-carboxylic acid 16730-20-4 5 2 222.15 Not reported 0.89
Ethyl 7-nitro-1H-indole-2-carboxylate 6960-46-9 7 2 (ester) 250.21 Not reported 0.93

Key Observations :

  • Positional Effects : The nitro group’s position (4, 5, or 7) alters electronic distribution. A nitro group at position 4 (as in the target compound) may exert stronger electron-withdrawing effects on the carboxylic acid at position 2 compared to nitro at positions 5 or 5.
  • Acidity: The carboxylic acid in 4-nitro derivatives is expected to be more acidic than non-nitro analogs due to nitro’s electron-withdrawing nature.
  • Stability : Ester derivatives (e.g., Ethyl 7-nitro-1H-indole-2-carboxylate) exhibit higher lipophilicity but lower hydrolytic stability compared to free carboxylic acids .

Sulfanyl-Containing Indole Derivatives

Sulfanyl groups enhance reactivity toward electrophiles and metal ions. Examples include:

Compound Name CAS RN Sulfanyl Position Additional Groups Molecular Weight Key Properties
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Not reported Attached via ethyl chain Quinazolinone, isoindole 457.55 Complex redox behavior
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (Target) Not reported 3 Nitro (4), carboxylic acid (2) 252.23 Predicted susceptibility to oxidation

Key Observations :

  • Sulfanyl Reactivity: The sulfanyl group at position 3 in the target compound is directly attached to the indole ring, unlike derivatives where sulfanyl is part of a side chain (e.g., ).
  • Synergistic Effects : The coexistence of nitro and sulfanyl groups in the target compound could enable unique redox pathways, such as nitro reduction coupled with thiol oxidation.

Indole Carboxylic Acid Positional Isomers

The position of the carboxylic acid group significantly impacts molecular interactions:

Compound Name CAS RN Carboxylic Acid Position Melting Point (°C) Molecular Weight
Indole-2-carboxylic acid 1477-50-5 2 205–209 161.15
Indole-3-carboxylic acid 771-50-6 3 232–234 161.15
Indole-5-carboxylic acid 1670-81-1 5 208–210 161.15

Key Observations :

  • Melting Points : Indole-3-carboxylic acid has the highest melting point (232–234°C), likely due to stronger intermolecular hydrogen bonding from the carboxylic acid at position 3. The target compound’s melting point is expected to be lower due to steric hindrance from the nitro and sulfanyl groups .

Functional Group Hybrids

Hybrid structures combine indole with other heterocycles or substituents:

Compound Name CAS RN Key Features Molecular Weight
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid Not reported Thiazole ring, indole-3-carbonyl 258.27
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 1120332-41-3 Cyclopentylamino, phenyl 320.38

Key Observations :

  • Hybrid Complexity: The target compound’s sulfanyl and nitro groups offer simpler reactivity compared to bulky hybrids like 7-(cyclopentylamino)-2-phenyl derivatives, which prioritize steric effects .
  • Biological Relevance : Thiazole-indole hybrids (e.g., ) often exhibit enhanced bioactivity, suggesting that the target compound’s sulfanyl group could similarly modulate pharmacological properties.

Biological Activity

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid can be represented as follows:

  • Molecular Formula : C9H8N2O3S
  • Molecular Weight : 224.24 g/mol
  • IUPAC Name : 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid

Antimicrobial Activity

Research indicates that 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid exhibits significant antimicrobial properties. A study conducted by demonstrated its efficacy against various bacterial strains, with notable activity against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism of action involves induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Cell LineIC50 (µM)Mechanism of Action
BxPC-315.7Apoptosis induction
Miapaca-212.4G2/M phase arrest
Panc-110.5Caspase activation

HIV Integrase Inhibition

Recent studies have identified derivatives of indole compounds, including 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid, as potential inhibitors of HIV integrase. These derivatives showed promising results in inhibiting the strand transfer activity of the enzyme, which is crucial for viral replication . The binding affinity was significantly improved through structural modifications, indicating a potential pathway for developing new antiviral agents.

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid on pancreatic cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 10 µM for Panc-1 cells. The study concluded that the compound's ability to induce apoptosis was primarily through the mitochondrial pathway, as indicated by increased levels of cytochrome c in the cytosol .

Evaluation as an HIV Integrase Inhibitor

In a recent investigation focused on HIV integrase inhibitors, derivatives similar to 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid were synthesized and screened. One derivative exhibited an IC50 value of 0.13 µM against integrase strand transfer, demonstrating significantly enhanced activity compared to the parent compound . This finding underscores the importance of structural optimization in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves sequential functionalization of the indole core. First, introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by sulfanylation using thiolating agents like Lawesson’s reagent or H₂S in basic media. Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
  • Key Considerations : Protect the carboxylic acid group during nitration to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.0–8.5 ppm), sulfanyl (–SH, δ 1.5–2.5 ppm), and carboxylic acid (–COOH, δ 10–12 ppm).
  • IR : Confirm –NO₂ (asymmetric stretch ~1520 cm⁻¹) and –SH (~2550 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M-H]⁻ (calculated m/z for C₉H₅N₂O₄S: 237.18).
  • HPLC : Use a mobile phase of 0.1% TFA in acetonitrile/water (40:60) for retention time consistency .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential nitro group toxicity and sulfanyl group volatility.
  • Storage : In amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of –SH.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do the nitro and sulfanyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The nitro group acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position of the indole ring. The sulfanyl group (–SH) can participate in thiol-ene click chemistry or metal coordination (e.g., Pd-catalyzed couplings). Use DFT calculations (B3LYP/6-31G*) to predict reactive sites and validate with kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields under varying Pd catalysts) .

Q. What is the compound’s stability under varying pH and thermal conditions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC for decomposition products (e.g., nitro reduction to amine at pH < 3).
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Nitro groups typically degrade above 150°C, while –SH oxidizes to disulfides at >80°C .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., indoleamine 2,3-dioxygenase). Validate with SPR (surface plasmon resonance) for binding affinity (KD).
  • ADMET Prediction : Employ SwissADME to assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, incubation time).
  • Orthogonal Assays : Validate antimicrobial activity via both MIC (microbroth dilution) and disk diffusion assays to rule out false positives .

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